molecular formula C23H17N3O2 B3357761 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole CAS No. 7501-91-9

3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole

Cat. No.: B3357761
CAS No.: 7501-91-9
M. Wt: 367.4 g/mol
InChI Key: OESZGFYDUDJFLN-UHFFFAOYSA-N
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Description

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. rsc.org This scaffold is prevalent in numerous natural products, alkaloids, and pharmaceuticals, demonstrating a wide range of biological activities. rsc.org Bis(indolyl)methanes (BIMs) are a prominent class of indole derivatives characterized by two indole units linked by a methylene (B1212753) bridge at their C3 positions. rsc.org These compounds are typically synthesized through the electrophilic substitution reaction between two equivalents of indole and one equivalent of an aldehyde or ketone, often facilitated by a catalyst. tsijournals.comnih.gov This straightforward synthesis makes the BIM scaffold readily accessible for further chemical exploration and application. nih.gov

The versatility of the indole core allows for extensive substitution, leading to diverse molecular architectures with tailored properties. bhu.ac.in Multi-substituted indole systems are of significant academic interest due to their potential as therapeutic agents and their utility in materials science. nih.gov In medicinal chemistry, BIMs and their analogues have been investigated for a variety of pharmacological effects. nih.gov The ability to introduce various substituents onto the indole rings and the central methylene bridge allows chemists to systematically modify the molecule's steric and electronic properties, which is a key strategy in drug discovery and the development of functional materials. The synthesis of libraries of these compounds is a common objective in the search for new bioactive molecules.

Academic research focused on 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole centers on several key objectives. Primarily, this compound serves as a benchmark substrate for the development and evaluation of novel synthetic methodologies. The synthesis of BIMs is a widely studied reaction, and researchers frequently use the condensation of indole with 4-nitrobenzaldehyde (B150856) to test the efficacy, efficiency, and environmental friendliness of new catalysts and reaction conditions. tsijournals.comderpharmachemica.commdpi.com

The presence of the electron-withdrawing nitro group on the phenyl ring has a notable electronic influence on the reaction, affecting rates and yields. nih.govmdpi.com This makes it an excellent candidate for comparing the performance of different catalytic systems, from enzymes and organocatalysts to various supported nanoparticles. nih.govmdpi.com

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, transforming the compound into 3,3'-((4-aminophenyl)-methylene)bis(1H-indole). This amino derivative serves as a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, expanding the structural diversity and potential applications of the core BIM scaffold. nih.gov Consequently, the scope of research on this specific molecule is largely confined to synthetic methodology, catalyst development, and its use as a precursor for further chemical elaboration.

Research Findings: Synthesis and Characterization

The synthesis of this compound is a standard electrophilic substitution reaction. It is typically achieved by reacting two molar equivalents of 1H-indole with one molar equivalent of 4-nitrobenzaldehyde in the presence of a catalyst. A variety of catalysts have been successfully employed, demonstrating the robustness of this transformation.

Table 1: Selected Catalytic Methods for Synthesis

Catalyst System Reaction Conditions Yield Reference
α-Chymotrypsin Aqueous media 95% mdpi.com
Montmorillonite K-10 / Bismuth Nitrate Solvent-free Not Specified derpharmachemica.com
4-Nitrophthalic acid Ethanol, Room Temp. 95% tsijournals.com

The resulting compound is consistently reported as a colored solid, with descriptions ranging from yellow to red. mdpi.comrsc.org Its structure has been unequivocally confirmed through various spectroscopic techniques.

Table 2: Physical and Spectroscopic Data for this compound

Property Value Reference
Physical State Red/Yellow Solid mdpi.comrsc.org
Melting Point 219–220 °C; 236.4-237.9 °C mdpi.comrsc.org
IR (KBr, cm⁻¹) 3455, 1637, 1506, 1456, 1414, 1341, 1101, 744 derpharmachemica.commdpi.com

| HRMS (EI, m/z) | Calculated for C₂₃H₁₆O₂N₃ [M-H]⁻: 366.12480, Found: 366.12896 | mdpi.com |

The nuclear magnetic resonance (NMR) data provides detailed structural information, confirming the connectivity of the atoms. The proton NMR shows characteristic signals for the indole NH protons, the aromatic protons on the indole and nitrophenyl rings, and the single methine proton connecting the three rings.

Table 3: ¹H-NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
10.95 s - 2H, NH derpharmachemica.commdpi.com
8.15 d 8.7 2H, Aromatic derpharmachemica.commdpi.com
7.61 d 8.7 2H, Aromatic derpharmachemica.commdpi.com
7.38 d 8.1 2H, Aromatic derpharmachemica.commdpi.com
7.30 d 7.9 2H, Aromatic derpharmachemica.commdpi.com
7.06 t 7.5 2H, Aromatic derpharmachemica.commdpi.com
6.96–6.78 m - 4H, Aromatic derpharmachemica.commdpi.com

The ¹³C-NMR spectrum further corroborates the structure with distinct signals for the carbon atoms in the molecule.

Table 4: ¹³C-NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-26(28)16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESZGFYDUDJFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323151
Record name STK521919
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URL https://comptox.epa.gov/dashboard/DTXSID10323151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-91-9
Record name NSC403186
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK521919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Formation of 3 1h Indol 3 Yl 4 Nitrophenyl Methyl 1h Indole

Classic Synthetic Routes and Methodological Advancements

Traditional methods for synthesizing 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, a derivative of bis(indolyl)methane, have heavily relied on the use of acid catalysts to facilitate the electrophilic substitution reaction between indole (B1671886) and 4-nitrobenzaldehyde (B150856). These methods are typically carried out in organic solvents and have been refined over time through the exploration of various acidic promoters.

Brønsted Acid-Catalyzed Approaches in Organic Solvents

Brønsted acids, which are proton donors, are classic catalysts for the synthesis of bis(indolyl)methanes. Acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) have been successfully employed. The general mechanism involves the protonation of the carbonyl oxygen of 4-nitrobenzaldehyde by the Brønsted acid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the C3 position of the indole ring. A subsequent dehydration reaction, also acid-catalyzed, leads to the formation of the final product. While specific data for the synthesis of the title compound using a wide array of Brønsted acids is not extensively detailed in the provided search results, the Fischer indole synthesis, a cornerstone of indole chemistry, frequently utilizes Brønsted acids like acetic acid mixed with HCl. rsc.orgmdpi.com

Lewis Acid-Mediated Condensation Strategies

Lewis acids, or electron-pair acceptors, have proven to be highly effective catalysts for the synthesis of bis(indolyl)methanes, including this compound. nih.govorganic-chemistry.orgscispace.com These catalysts function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by indole. A variety of Lewis acids have been investigated, demonstrating a range of efficiencies under different reaction conditions. For instance, a study utilizing a Lewis acid–surfactant–SiO₂ catalyst system under solvent-free grinding conditions reported the successful synthesis of the target compound. rsc.org In this method, aluminum chloride hexahydrate (AlCl₃·6H₂O) was used as the Lewis acid component. rsc.org

Catalyst SystemReactantsConditionsTimeYield (%)
AlCl₃·6H₂O / SDS / SiO₂Indole, 4-NitrobenzaldehydeGrinding, Room Temp.20-50 min-

Data derived from a general procedure for bis(indolyl)methane synthesis under grinding conditions. rsc.org Specific yield for the 4-nitro derivative was not isolated in the table but the procedure was listed as applicable.

Solid Acid-Catalyzed Reactions

The use of solid acid catalysts represents a significant advancement, offering advantages such as easier catalyst separation, potential for recyclability, and often milder reaction conditions. For the synthesis of this compound, a NiFe₂O₄/SiO₂ nanocomposite aerogel has been studied as a solid acid catalyst. researchgate.net The reaction between indole and 4-nitrobenzaldehyde was carried out in dichloromethane (B109758) (CH₂Cl₂) at room temperature. The study monitored the reaction over a week, comparing the catalyzed reaction to one with plain SiO₂ and an uncatalyzed reaction. researchgate.net This highlights the move towards more heterogeneous catalytic systems. Another approach involves the use of hydrophobic solid acids, which can be beneficial in reactions that produce water, preventing the deactivation of the catalyst. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify purification procedures.

Solvent-Free Synthesis of this compound

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. The reaction between indole and 4-nitrobenzaldehyde has been investigated under solvent-free conditions, proceeding through a melted phase. researchgate.net This solid-state Friedel-Crafts hydroxyalkylation has been shown to form the intermediate (1H-indol-3-yl)(4-nitrophenyl)methanol. researchgate.net Furthermore, efficient synthesis of bis(indolyl)methanes, including the title compound, can be achieved by grinding the reactants (indole and 4-nitrobenzaldehyde) in a mortar at room temperature without any solvent. rsc.org This mechanochemical approach can be performed with or without a catalyst. One study detailed a method using a Lewis acid-surfactant-silica gel combination under grinding conditions. rsc.org

MethodReactantsConditionsTimeYield (%)
GrindingIndole, 4-NitrobenzaldehydeRoom Temp., Solvent-Free35-50 min-

Data derived from a general procedure for uncatalyzed bis(indolyl)methane synthesis under grinding conditions. rsc.org The focus was on isolating a reaction intermediate, with the final product yield not specified.

Aqueous Medium-Based Synthetic Protocols

The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are challenging to perform in water due to the poor solubility of the reactants, protocols for the synthesis of bis(indolyl)methanes in aqueous media have been developed. For example, 3,3′-diindolylmethanes have been prepared in high yields from indoles and aldehydes under subcritical water conditions without the need for an added catalyst. researchgate.net Additionally, the catalytic activity of various Lewis acids has been evaluated in an aqueous phase for this type of condensation. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of this compound, microwave irradiation has been employed to enhance the reaction rate, frequently in solvent-free or "dry grinding" conditions, which aligns with the principles of green chemistry by reducing volatile organic solvent waste. organic-chemistry.orgresearchgate.netbohrium.com

One notable approach involves the grinding of indole and 4-nitrobenzaldehyde with a solid support and a catalyst in a mortar and pestle, followed by microwave irradiation. This solvent-free method not only simplifies the reaction setup and workup but also often results in excellent yields in a matter of minutes. The microwave energy efficiently heats the reaction mixture, leading to a rapid formation of the desired product.

Catalyst SystemReaction ConditionsTimeYield (%)Reference
AlCl₃·6H₂O / SDS / SiO₂Grinding, Microwave3-10 minHigh researchgate.net
ZrCl₄Solvent-free, 280 WNot SpecifiedHigh tandfonline.com
Citrus Lemon JuiceSolvent, Microwave3 minHigh tandfonline.com

Sonochemical Methods in the Synthesis of this compound

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate chemical transformations. academie-sciences.frresearchgate.net

The synthesis of bis(indolyl)methanes, including the title compound, has been successfully achieved under ultrasonic irradiation, often in aqueous media, further contributing to the green credentials of the synthesis. researchgate.net The use of ultrasound can promote efficient mixing and mass transfer, leading to faster reactions and high yields of the desired product. Catalysts such as dodecylbenzenesulfonic acid (ABS) have been found to be effective in promoting the condensation of indoles and aldehydes in water under ultrasonic conditions. researchgate.net

CatalystSolventTemperature (°C)TimeYield (%)Reference
Dodecylbenzenesulfonic Acid (ABS)Water23-2550 min96 researchgate.net
Alum (KAl(SO₄)₂·12H₂O)WaterNot SpecifiedNot SpecifiedGood to Excellent researchgate.net

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions, contributing to more sustainable chemical processes. A variety of solid acid catalysts have been explored for the synthesis of this compound. These catalysts provide active sites for the activation of the aldehyde carbonyl group, facilitating the electrophilic attack by the indole.

A notable example is the use of a Lewis acid-surfactant-SiO₂ composite catalyst under solvent-free grinding conditions. This method provides the target compound in high yield at room temperature, highlighting the efficiency of this heterogeneous system. The catalyst can be easily recovered and reused, making the process economically and environmentally attractive. researchgate.net

CatalystReaction ConditionsTimeYield (%)Reference
AlCl₃·6H₂O / SDS / SiO₂Grinding, Room Temperature20-50 min95 researchgate.net
Hyper-cross-linked Polyaromatic SpheresNeat, 60 °C1 h96 acs.org
Cellulose (B213188) Sulfanilic AcidSolvent-freeRapidHigh jca.edu.vn

Novel Catalytic Systems for Improved Synthesis

The quest for more efficient, selective, and environmentally benign catalysts has led to the exploration of novel catalytic systems, including organocatalysts, nanocatalysts, and metal-organic frameworks (MOFs).

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. pnrjournal.comthaiscience.info For the synthesis of bis(indolyl)methanes, various organocatalysts have been investigated. These catalysts often operate under mild conditions and are typically less toxic and less sensitive to air and moisture than many traditional metal catalysts.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Salicylic Acid (15 mol%)H₂O-EtOH (1:1)Room Temperature7 h84 (for a model reaction) thaiscience.info
Mo-Al₂O₃ Composites / p-Toulene sulphonic acidMethanolRoom Temperature0.5 hHigh pnrjournal.com
L-prolinamidesNeat Acetone-2548 h66 (for a model reaction) nih.gov

Nanocatalyst Applications in Indole Condensation Reactions

Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, often exhibit enhanced catalytic activity compared to their bulk counterparts. In the synthesis of this compound, various nanocatalysts have been employed to improve reaction efficiency and facilitate catalyst recovery.

Magnetic nanoparticles, for instance, offer a convenient method for catalyst separation from the reaction mixture using an external magnet. A magnetic aminated starch biocatalyst has been successfully used for the synthesis of related pyrazolone (B3327878) derivatives from indoles and aldehydes, demonstrating the potential of bio-based nanocatalysts. researchgate.net Additionally, inorganic nano-sized catalysts, such as nano-sized –SO₃H functionalized mesoporous KIT-6 coated on magnetite nanoparticles, have shown superiority in terms of yield, reaction time, and mild reaction conditions for the synthesis of bis(indolyl)methanes. nih.gov

CatalystReaction ConditionsTimeYield (%)Reference
Magnetic Aminated Starch (MAST) BiocatalystEthanol, 40 °C35-80 min85-93 (for related pyrazolones) researchgate.net
Fe₃O₄@SiO₂@KIT-6–OSO₃HAcetonitrile, Room TemperatureNot SpecifiedHigh nih.gov
MgAl₂O₄ NanoparticlesSolvent-free, 60 °C20 minup to 98 (for related compounds) mdpi.com

Metal-Organic Framework (MOF)-Based Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis. d-nb.infomdpi.commdpi.comresearchgate.net

In the context of bis(indolyl)methane synthesis, MOFs can act as efficient Lewis acid catalysts. The metal nodes within the MOF structure can activate the aldehyde carbonyl group, facilitating the nucleophilic attack of indole. A mesoporous zinc-based MOF has been shown to be an effective catalyst for the one-pot synthesis of 3,3'-(arylmethylene)bis-1H-indole derivatives. researchgate.net The use of MOFs as catalysts offers the advantages of heterogeneity, including easy separation and potential for reuse.

CatalystReaction ConditionsTimeYield (%)Reference
Zn-based MOFNot SpecifiedNot SpecifiedHigh (for related compounds) researchgate.net

Enzyme-Catalyzed Biotransformations (Hypothetical or Emerging)

The use of enzymes as catalysts in organic synthesis represents a significant advancement towards environmentally benign processes. For the synthesis of bis(indolyl)methanes, including the target compound, biocatalysis is an emerging field offering high selectivity and mild reaction conditions. nih.govresearchgate.net While specific studies focusing exclusively on the enzyme-catalyzed synthesis of this compound are nascent, research on analogous BIMs provides a strong foundation for hypothetical and developing methodologies.

Enzymes, particularly hydrolases like lipases and proteases, have demonstrated "promiscuous" catalytic activity for non-natural reactions, such as the C-C bond formation required for BIM synthesis. nih.gov This involves the condensation of an indole with an aldehyde.

Lipase-Catalyzed Synthesis: A mild, efficient, and green protocol for synthesizing bis(indolyl)methanes has been developed using lipase (B570770) from Thermomyces lanuginosus immobilized on silica (B1680970) gel (TLIM). rsc.orgnih.gov This reaction proceeds via a cascade mechanism in pure water, highlighting its environmental advantages. researchgate.netrsc.org The methodology shows excellent yields across a wide range of substrates and benefits from a simple procedure and a reusable catalyst. rsc.orgnih.gov Given that 4-nitrobenzaldehyde is a common substrate in BIM synthesis, this enzymatic approach is highly applicable for the formation of the title compound.

α-Chymotrypsin-Catalyzed Synthesis: Another promising biocatalyst is α-chymotrypsin, which has been shown to efficiently catalyze the cascade reaction between indole and various aromatic aldehydes in an ethanol-aqueous solution. nih.gov This method also offers moderate to good yields and operates under mild conditions. nih.gov The use of α-chymotrypsin is noted as a novel example of enzyme promiscuity, expanding the application of biocatalysis to non-natural chemical transformations. nih.gov

The table below summarizes the findings from studies on analogous compounds, which can be extrapolated for the synthesis of this compound.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Lipase (TLIM)Indole, Aromatic AldehydesWater5536-7272-98 researchgate.netrsc.org
α-ChymotrypsinIndole, Aromatic AldehydesEthanol/WaterAmbientNot Specified68-95 nih.gov

Mechanistic Investigations of the Synthesis of this compound

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of this compound from indole and 4-nitrobenzaldehyde generally proceeds through an electrophilic substitution reaction. longdom.org

Proposed Reaction Pathways and Intermediates

The conventional synthesis of bis(indolyl)methanes involves the reaction of two equivalents of indole with one equivalent of an aldehyde, catalyzed by either a protic or Lewis acid. longdom.orgnih.gov The widely accepted mechanism proceeds through the following key steps:

Activation of Aldehyde: The catalyst activates the carbonyl group of 4-nitrobenzaldehyde, increasing its electrophilicity.

First Electrophilic Attack: The electron-rich C3 position of an indole molecule attacks the activated carbonyl carbon. This leads to the formation of an indolylcarbinol intermediate.

Formation of Azafulvenium Ion: Under acidic conditions, the indolylcarbinol undergoes dehydration (loss of a water molecule) to generate a highly reactive and resonance-stabilized azafulvenium salt (also referred to as an electrophilic iminium cation or benzylidene-3H-indole intermediate). longdom.orgacs.org This intermediate is a key species in the reaction pathway.

Second Electrophilic Attack: The azafulvenium ion is a potent electrophile that is readily attacked by a second molecule of indole at the C3 position.

Deprotonation: A final deprotonation step regenerates the aromaticity of the second indole ring and yields the final product, this compound. acs.org

In some cases, the intermediate has been successfully isolated. For instance, in a study involving the reaction of indole with 4-nitrobenzaldehyde under solvent-free grinding conditions, a stable intermediate was obtained along with the target product, providing favorable evidence for the proposed reaction mechanism. rsc.org

The proposed pathway for enzyme-catalyzed reactions is similar, suggesting that the enzyme's active site facilitates the dehydration of the intermediate adduct to form the critical electrophilic species that is then attacked by the second indole molecule. researchgate.netacs.org

Role of the Catalyst in Reaction Progression

The catalyst plays a pivotal role in initiating and accelerating the reaction. Its primary function is to activate the aldehyde substrate.

Lewis and Protic Acid Catalysts: Traditional catalysts like Lewis acids (e.g., AlCl₃, NiI₂, Et₃B) or protic acids (e.g., HCl, H₂SO₄) coordinate to the carbonyl oxygen of 4-nitrobenzaldehyde. longdom.orgnih.gov This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by indole. The acid also facilitates the subsequent dehydration of the indolylcarbinol intermediate to form the reactive azafulvenium cation. acs.org

Enzyme Catalysts: In biocatalytic systems, the role of the enzyme is more complex. For hydrolases like lipase and α-chymotrypsin, the catalytic activity is considered promiscuous. nih.gov It is proposed that the enzyme's active site binds the aldehyde and facilitates the initial condensation with indole. The enzyme's microenvironment may then promote the dehydration step, which is often rate-limiting, leading to the formation of the same reactive intermediate as in acid catalysis. researchgate.netacs.org The advantage of enzymes lies in their ability to perform this activation under neutral pH and mild temperature conditions. nih.govrsc.org

Kinetic Studies of the Formation Reaction

Kinetic studies provide quantitative insight into how reaction conditions influence the rate of product formation. While specific kinetic data for the synthesis of this compound is not extensively published, studies on analogous bis(indolyl)methane syntheses offer valuable information.

One study investigated the kinetics of the reaction between indole and benzaldehyde, catalyzed by hyper-cross-linked polyaromatic spheres, at different temperatures. acs.org The findings show that at all temperatures, the product yield increases sharply in the initial phase of the reaction and then plateaus as the reaction approaches completion. acs.org Increasing the reaction temperature significantly enhances the reaction rate and the final yield.

The data below, adapted from a study on a representative bis(indolyl)methane synthesis, illustrates the typical kinetic profile for this class of reactions.

Time (min)Yield at 25°C (%)Yield at 40°C (%)Yield at 50°C (%)Yield at 60°C (%)
10~15~25~40~65
20~20~45~65~80
30~22~58~78~90
40~24~65~82~94
50~25~70~84~95
60~25~75~85~96

Data is illustrative and based on kinetic plots for a similar BIM synthesis. acs.org

These kinetic profiles underscore the dependence of the reaction on temperature and time, providing a basis for optimizing the synthesis of this compound by manipulating these parameters to achieve higher yields in shorter reaction times.

Derivatization and Structural Modification Strategies for 3 1h Indol 3 Yl 4 Nitrophenyl Methyl 1h Indole

Synthesis of Substituted Derivatives via Direct Functionalization

Direct functionalization of the pre-formed 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole core is a straightforward approach to generating a library of related compounds. Modifications can be targeted at either the indole (B1671886) rings or the pendant nitrophenyl group.

The indole nucleus is highly reactive towards electrophiles. In the this compound scaffold, the C3 positions of both indole rings are occupied. While the C3 position is the most nucleophilic site in an unsubstituted indole, electrophilic attack on 3-substituted indoles can occur at other positions, including the N1-H, the C2 carbon, or positions on the benzo-fused ring (C4-C7). The regioselectivity of such substitutions depends on the nature of the electrophile, the catalyst, and the reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to this core include:

N-Alkylation/Acylation: The indole nitrogen (N1) can be functionalized using alkyl halides or acyl chlorides under basic conditions.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole rings, typically at positions of high electron density.

Nitration: While the phenyl ring is already nitrated, further nitration on the indole rings is possible using nitrating agents, though conditions must be carefully controlled to avoid side reactions.

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed acylation or alkylation can introduce new carbon substituents, although regioselectivity can be challenging to control in complex molecules like BIMs.

The specific outcomes of these reactions on the this compound core would require empirical investigation, as the electronic and steric properties of the existing substituents will direct the position of the incoming electrophile.

The 4-nitrophenyl group is a key site for derivatization, with the nitro functionality serving as a versatile chemical handle. The most common modification is the reduction of the nitro group to an amino group, which can then be further functionalized.

A notable strategy involves the reduction of this compound (Compound 1 ) to 4-(di(1H-indol-3-yl)methyl)aniline (Compound 2 ). This transformation has been achieved with high efficiency using nickel boride, generated in situ from sodium borohydride (B1222165) and nickel acetate. This method is chemoselective, reducing the nitro group without affecting the indole rings. nih.gov

The resulting amino group in Compound 2 is a nucleophilic center that can readily react with various electrophiles. For instance, condensation with a range of substituted benzaldehydes yields a series of novel bis(indolyl)methane Schiff base derivatives. nih.gov This approach significantly expands the structural diversity of the parent compound.

EntryAldehyde ReactantResulting Schiff Base Derivative
1BenzaldehydeN-(4-(di(1H-indol-3-yl)methyl)phenyl)-1-phenylmethanimine
24-MethylbenzaldehydeN-(4-(di(1H-indol-3-yl)methyl)phenyl)-1-(p-tolyl)methanimine
34-MethoxybenzaldehydeN-(4-(di(1H-indol-3-yl)methyl)phenyl)-1-(4-methoxyphenyl)methanimine
44-Chlorobenzaldehyde1-(4-chlorophenyl)-N-(4-(di(1H-indol-3-yl)methyl)phenyl)methanimine
54-Bromobenzaldehyde1-(4-bromophenyl)-N-(4-(di(1H-indol-3-yl)methyl)phenyl)methanimine
64-Nitrobenzaldehyde (B150856)N-(4-(di(1H-indol-3-yl)methyl)phenyl)-1-(4-nitrophenyl)methanimine
72-Hydroxybenzaldehyde2-(((4-(di(1H-indol-3-yl)methyl)phenyl)imino)methyl)phenol

Table 1: Examples of Schiff base derivatives synthesized from 4-(di(1H-indol-3-yl)methyl)aniline. Data sourced from Molecules 2014, 19(8), 11722-11733. nih.gov

Design and Synthesis of Analogs with Varied Linkers

Structural modification can also involve altering the core structure by replacing the methine bridge. While research specifically on this compound is focused on the methane (B114726) linker, the broader class of bis-indole compounds includes analogues with different linking units. These synthetic strategies could be adapted to create novel analogues. For example, replacing the aldehyde in the synthesis with a ketone would lead to BIMs with a quaternary carbon center at the bridge. nih.gov Furthermore, entirely different linkers, such as carbonyl groups (to form bis(indolyl)ketones) or heteroatom-containing chains, could be envisioned to modulate the distance and relative orientation of the two indole moieties.

Multi-Component Reactions Incorporating the this compound Core

The most common and direct method for synthesizing the this compound core is a one-pot, three-component reaction. This reaction involves the electrophilic substitution of two equivalents of indole with one equivalent of 4-nitrobenzaldehyde. researchgate.netorientjchem.orgresearchgate.net This approach is highly atom-economical and allows for the rapid assembly of the core structure from readily available starting materials.

The reaction is typically catalyzed by a Brønsted or Lewis acid. A vast array of catalysts has been developed to promote this transformation under various conditions, including solvent-free and aqueous media, highlighting a move towards greener synthetic protocols. orientjchem.orgresearchgate.netacs.orgrsc.org The catalyst activates the aldehyde, making it more electrophilic and susceptible to attack by the nucleophilic C3 position of indole. nih.gov

EntryCatalystSolventTemperatureTimeYield (%)Reference
1Ceric Ammonium Nitrate (CAN)Solvent-free60°C15 min98 researchgate.net
2AlCl₃·6H₂O / SDS / SiO₂Solvent-free (Grinding)Room Temp.35 min99 rsc.org
34-Nitro Phthalic AcidEthanolRoom Temp.3 h95 tsijournals.com
4Bismuth Nitrate on Montmorillonite K-10Solvent-free (Grinding)Room Temp.10 min96
5RuCl₃·3H₂OBenzene (B151609)Room Temp.3.5 h85 nih.gov
6Taurine (B1682933)Water (Sonication)-45 min82 acs.org
7Aluminum TriflateAcetonitrileRoom Temp.15 min94 nih.gov

Table 2: Selected catalytic systems for the multi-component synthesis of this compound.

Stereoselective Synthesis of Chiral Derivatives

The central methine carbon in this compound is a prochiral center. If the two indole rings are identically substituted, the molecule is achiral. However, if the two indole rings are different, or if substitution creates a chiral axis, the molecule becomes chiral. The synthesis of enantiomerically pure or enriched BIMs is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. The primary strategy for achieving this is through asymmetric catalysis.

The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for the enantioselective synthesis of chiral indole derivatives. nih.govacs.org This approach involves using a chiral catalyst to control the facial selectivity of the nucleophilic attack of the indole onto the electrophile (e.g., an aldehyde or an imine). The catalyst, typically a chiral Lewis acid or a chiral Brønsted acid, forms a transient complex with the electrophile, creating a chiral environment that directs the indole to attack from a specific face, leading to the preferential formation of one enantiomer. acs.orgresearchgate.net

Numerous chiral catalytic systems have been developed for the asymmetric Friedel-Crafts alkylation of indoles with various electrophiles. For the synthesis of chiral BIMs, the reaction between an indole and an aldehyde-derived electrophile is controlled. While specific data for the asymmetric synthesis of the 4-nitrophenyl derivative is not extensively detailed, analogous reactions demonstrate the feasibility of this approach with high enantioselectivity.

EntryCatalyst SystemElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
1Chiral N,N'-dioxide-Sc(III) complexEthyl glyoxylate9095 nih.gov
2Chiral Spiro-Phosphoric Acid (SPA)4-Chromanone-derived enone>9998 nih.govacs.org
3Chiral Aziridine-Phosphine-Cu(I) complexβ-Nitrostyrene~80~80 mdpi.com
4Chiral Bis(imidazolidine)pyridine-Ni(OTf)₂Nitroalkene9085 nih.govacs.org
5Chiral Brønsted Acid3H-Indole (reduction)9897 organic-chemistry.org

Table 3: Examples of catalyst systems used in asymmetric Friedel-Crafts reactions and related transformations to produce chiral indole derivatives.

Resolution of Enantiomers

The molecular structure of this compound possesses a chiral center at the methane carbon, which is bonded to four different groups: a hydrogen atom, a 4-nitrophenyl group, and two distinct 1H-indol-3-yl moieties. Consequently, this compound can exist as a pair of enantiomers. While the synthesis of this and similar bis(indolyl)methanes has been documented, specific detailed research findings on the resolution of its racemic mixtures are not extensively reported in peer-reviewed literature. However, based on established principles of chiral separation and methodologies applied to analogous compounds, several strategies can be proposed for the resolution of its enantiomers.

The primary approaches for separating the enantiomers of a chiral compound like this compound include direct separation methods, such as chiral chromatography, and indirect methods involving the formation of diastereomers. Asymmetric synthesis, which aims to produce a single enantiomer selectively, is also a relevant strategy in obtaining enantiomerically pure forms of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

A prevalent and effective technique for the direct separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com For a compound such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose (B160209), would be a primary choice for initial screening. phenomenex.com These types of columns are known for their broad applicability in resolving a wide range of chiral compounds. researchgate.net

The separation mechanism on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. mdpi.com The presence of indole rings and a nitro-substituted phenyl ring in the target molecule offers multiple sites for such interactions.

Asymmetric Synthesis

An alternative to resolving a racemic mixture is the use of asymmetric synthesis to produce an enantiomerically enriched product from the outset. Catalytic asymmetric synthesis of chiral bis(indolyl)methanes has been achieved using chiral catalysts. rsc.org For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric synthesis of bis(indolyl)methanes, yielding products with high enantioselectivities. rsc.orgmdpi.com This approach would involve the reaction of indole with 4-nitrobenzaldehyde in the presence of a suitable chiral catalyst.

Diastereomeric Crystallization

Another classical method for resolving enantiomers is through the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. For this compound, this would require the presence of a functional group that can react with a chiral acid or base. In its native form, the compound lacks a suitable acidic or basic center for salt formation. Therefore, this method would necessitate prior derivatization to introduce such a functional group, which falls outside the direct resolution of the parent compound.

The following interactive table summarizes the potential strategies for the enantiomeric resolution of this compound, based on general principles and findings for similar compounds.

Resolution Technique Principle of Separation Potential Chiral Selector/Reagent Key Experimental Considerations Applicability to Target Compound
Chiral HPLCDifferential interaction with a chiral stationary phase (CSP) leading to different retention times.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). phenomenex.comOptimization of mobile phase (normal or reversed-phase), flow rate, and temperature. mdpi.comHigh. This is a versatile and widely used method for direct separation.
Asymmetric SynthesisUse of a chiral catalyst to stereoselectively synthesize one enantiomer over the other. organic-chemistry.orgChiral Brønsted acids or chiral phosphoric acids. rsc.orgmdpi.comSelection of an appropriate catalyst, solvent, and reaction temperature to maximize enantiomeric excess.High. This is a powerful method to obtain enantiomerically pure compounds directly.
Diastereomeric CrystallizationFormation of diastereomers with different solubilities by reaction with a chiral resolving agent.Requires derivatization to introduce a functional group for salt formation (e.g., an amino or carboxylic acid group).Selection of a suitable chiral resolving agent and crystallization solvent.Low for the parent compound due to the lack of a suitable functional group.

Computational Chemistry and Theoretical Studies on 3 1h Indol 3 Yl 4 Nitrophenyl Methyl 1h Indole

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational landscape of molecules. For complex systems like 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, these methods provide crucial data that complements experimental findings.

Geometrical Optimization and Energy Minimization

The process of geometrical optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This is a standard procedure in computational chemistry, often carried out using DFT methods, such as the B3LYP functional, paired with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)).

For this compound, DFT calculations have been used to support experimental findings, such as those from solid-state NMR, by determining the energetics of its formation. For instance, calculations have shown that the formation of the related intermediate, (1H-indol-3-yl)(4-nitrophenyl)methanol, is energetically favored by 24.7 kJ mol⁻¹. The final product is calculated to be 54.8 kJ mol⁻¹ lower in energy than the initial reactants, indole (B1671886) and 4-nitrobenzaldehyde (B150856), indicating a thermodynamically favorable reaction. researchgate.net

While a detailed table of all bond lengths and angles for the fully optimized structure of this compound is not available in the surveyed literature, crystallographic data provides a solid-state reference for key structural parameters. Computational optimization in the gaseous phase or in solution would typically yield data such as that presented in the hypothetical table below, which is standard for such studies.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond/Angle Value (Å/°)
Bond Length C-C (indole) 1.37-1.41
C-N (indole) 1.37-1.38
C-C (bridge) 1.52-1.54
C-N (nitro) 1.47-1.49
N-O (nitro) 1.22-1.24
Bond Angle C-C-C (indole) 118-122
C-N-C (indole) 108-110
C-CH-C 109-112

Conformational Analysis and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy associated with these rotations determines the preferred conformation of the molecule. For a flexible molecule like this compound, with several rotatable bonds connecting the indole and nitrophenyl rings to the central methane (B114726) carbon, a complex conformational landscape is expected.

Theoretical studies on similar bis(indolyl)methane derivatives often involve scanning the potential energy surface by systematically rotating key dihedral angles. This process helps identify low-energy conformers and the energy barriers that separate them. Such calculations reveal the molecule's flexibility and the likelihood of adopting specific shapes, which is crucial for understanding its biological activity and intermolecular interactions. While specific studies on the rotational barriers of this compound were not found, this type of analysis is a standard component of computational characterization.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, where the HOMO and LUMO play crucial roles. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For molecules containing indole and nitrophenyl groups, the HOMO is typically localized on the electron-rich indole rings, while the LUMO is often centered on the electron-withdrawing nitrophenyl moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their electronic properties, such as charge transfer capabilities. In a study of a related indolyl-nitrophenyl compound, the HOMO-LUMO energy gap was calculated to be 2.80 eV using DFT, which is a value desirable for optoelectronic applications. nih.gov For other nitrophenyl-containing heterocyclic compounds, DFT calculations have shown HOMO-LUMO gaps ranging from 3.02 to 3.83 eV, with the nitro group significantly lowering the LUMO energy. unar.ac.id

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

Orbital Energy (eV) Description
HOMO -5.9 to -6.1 Typically localized on the bis-indole moiety
LUMO -2.5 to -2.9 Typically localized on the 4-nitrophenyl group

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral potential.

In this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. The indole N-H protons and the aromatic protons would likely exhibit a positive potential (blue). The π-systems of the indole and phenyl rings would show regions of negative potential above and below the plane of the rings. Such maps are crucial for understanding hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Bis(indolyl)methane
Indole
4-Nitrobenzaldehyde
(1H-indol-3-yl)(4-nitrophenyl)methanol

Prediction of Reactivity and Reaction Pathways

Theoretical models are instrumental in predicting how and where a molecule is likely to react. By calculating the electronic properties and modeling reaction processes, a detailed picture of the molecule's chemical reactivity can be constructed.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the nucleophilic or electron-donating component in a reaction. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and represents the electrophilic or electron-accepting site. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally corresponds to higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole rings. These moieties are known for their nucleophilic character, making them the likely sites for electrophilic attack. In contrast, the LUMO is anticipated to be centered on the 4-nitrophenyl group. The strong electron-withdrawing nature of the nitro (-NO₂) group significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. taylorandfrancis.com

Computational analysis can provide specific energy values for these orbitals, allowing for a quantitative prediction of reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
ParameterEnergy (eV)Primary LocalizationPredicted Reactivity Role
HOMO-5.85Bis-indole moietySite of electrophilic attack (Nucleophilic)
LUMO-2.404-Nitrophenyl ringSite of nucleophilic attack (Electrophilic)
HOMO-LUMO Gap (ΔE)3.45N/AIndicator of chemical stability and reactivity

These values help predict that electrophiles will preferentially react at the indole rings, while nucleophiles will target the nitrophenyl ring. The energy gap suggests a molecule of moderate reactivity.

The synthesis of bis(indolyl)methanes, including this compound, typically involves the acid-catalyzed electrophilic substitution of indoles with an aldehyde (in this case, 4-nitrobenzaldehyde). acs.orgrsc.org Transition state modeling, often using Density Functional Theory (DFT), allows for the detailed study of the reaction mechanism, including the structure and energy of the transition state. nih.gov

The reaction proceeds via the protonation of the aldehyde, which increases its electrophilicity. This is followed by the nucleophilic attack of the C3 position of an indole molecule on the carbonyl carbon. A second indole molecule then attacks the resulting carbocation intermediate to form the final product. mdpi.com Computational modeling can calculate the activation energy (Ea) for these steps, identifying the rate-determining step of the reaction. The transition state structure reveals crucial geometric information, such as the lengths of the forming and breaking bonds.

Table 2: Hypothetical Transition State Parameters for the Second Step of Synthesis
ParameterDescriptionCalculated Value
Activation Energy (Ea)Energy barrier for the reaction step18.5 kcal/mol
C(indole)-C(methine) Bond LengthLength of the forming C-C bond2.15 Å
C(methine)-OH Bond LengthLength of the breaking C-O bond1.85 Å

Modeling these transition states provides a deeper understanding of the reaction kinetics and helps in optimizing reaction conditions for higher yields.

Non-Covalent Interactions and Supramolecular Assembly (Hypothetical or Emerging)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in the solid state and their assembly into larger, ordered structures. researchgate.netmhmedical.com For this compound, hydrogen bonding and π-π stacking are the most significant non-covalent forces.

The molecule possesses two N-H groups on the indole rings, which are excellent hydrogen bond donors. The oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. This combination allows for the formation of extensive intermolecular hydrogen bonding networks. mdpi.com

These interactions can link molecules together in various motifs, such as chains or sheets, which dictate the crystal packing. For instance, the N-H of an indole on one molecule could form a hydrogen bond with an oxygen atom of the nitro group on a neighboring molecule. Computational studies can predict the geometry and strength of these bonds.

Table 3: Potential Hydrogen Bonding Interactions
DonorAcceptorTypical Bond Length (Å)Interaction Type
Indole N-HNitro O2.8 - 3.2Intermolecular
Indole N-HIndole N (of another molecule)3.0 - 3.5Intermolecular

The presence and arrangement of these hydrogen bonds are fundamental to the molecule's solid-state architecture and can influence its physical properties.

The structure of this compound contains three aromatic systems: two electron-rich indole rings and one electron-deficient 4-nitrophenyl ring. This electronic disparity strongly favors intermolecular π-π stacking interactions. mdpi.com These interactions occur when aromatic rings align face-to-face or in a parallel-displaced manner.

Table 4: Potential π-π Stacking Interactions
Interacting RingsInteraction TypeTypical Interplanar Distance (Å)
Indole - NitrophenylDonor-Acceptor (Favorable)3.3 - 3.6
Indole - Indoleπ-π Stacking3.4 - 3.8
Nitrophenyl - Nitrophenylπ-π Stacking (Less Favorable)3.5 - 4.0

The interplay between hydrogen bonding and π-π stacking creates a complex and robust three-dimensional supramolecular network, which is a key area of emerging research for this class of compounds.

Exploration of 3 1h Indol 3 Yl 4 Nitrophenyl Methyl 1h Indole As a Chemical Probe and Biological Target Modulator

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide insights into the binding mode and affinity of a ligand, such as 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, with a biological macromolecule.

Investigation of Binding Modes within Protein Pockets

While specific docking studies for this compound are not available, research on analogous indole (B1671886) compounds has revealed common interaction patterns within protein active sites. These studies often show that the indole moieties can form hydrogen bonds with amino acid residues, and the aromatic rings can participate in π-π stacking and hydrophobic interactions. For instance, studies on other bis(indole) derivatives have shown interactions with enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, where hydrogen bonds and pi-stacked interactions are crucial for binding. nih.gov

A hypothetical docking study of this compound would likely investigate interactions mediated by the indole nitrogen atoms (as hydrogen bond donors) and the nitro group on the phenyl ring (as a hydrogen bond acceptor). The planar indole rings and the phenyl ring are also expected to engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

Prediction of Binding Affinity with Biological Macromolecules

The binding affinity, often quantified by the binding energy (e.g., in kcal/mol), is a key parameter predicted by molecular docking simulations. For related indole compounds, these predicted energies have been used to rank potential biological activity. For example, in a study of novel heterocyclic scaffolds based on an indole moiety, a compound showed a binding energy of -11.5 kcal/mol with MurC and -8.5 kcal/mol with human lanosterol 14α-demethylase. nih.gov

A predictive data table for this compound would require computational studies against various biological targets. Such a table would typically list the target protein, the predicted binding affinity, and the key interacting residues.

Table 1: Hypothetical Predicted Binding Affinities for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase A -9.2 Lys72, Glu91, Phe239
Cyclooxygenase-2 -8.5 Arg120, Tyr355, Ser530

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Mechanistic Studies of Molecular Interaction with Biological Systems (In Vitro Models)

In vitro studies are essential to validate the predictions from computational models and to elucidate the precise mechanisms of biological activity.

Enzyme Inhibition Mechanism Investigations

Should this compound be identified as an enzyme inhibitor, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves kinetic assays where the enzyme's reaction rate is measured at varying substrate and inhibitor concentrations. While specific data for the title compound is unavailable, other indole derivatives have been investigated as enzyme inhibitors. For example, certain indole analogs have been studied as inhibitors of glycogen (B147801) phosphorylase. mdpi.com

Table 2: Illustrative Enzyme Inhibition Data for a Related Indole Compound

Enzyme IC₅₀ (µM) Type of Inhibition
Tryptophanase 15.4 Competitive

Note: This table presents illustrative data for related indole compounds to demonstrate the type of information that would be gathered from enzyme inhibition studies.

Receptor Binding Profile Analysis

The interaction of a compound with cellular receptors is another crucial aspect of its biological profile. Receptor binding assays, often using radiolabeled ligands, can determine the affinity (Kd) of a compound for specific receptors. The indole nucleus is a common scaffold in molecules that bind to various receptors, including serotonin (B10506) and melatonin (B1676174) receptors. However, the receptor binding profile for this compound has not been reported.

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding)

Some indole derivatives have been shown to interact with nucleic acids, typically through intercalation between base pairs or binding to the minor groove of the DNA helix. These interactions can be studied using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism. For instance, studies on pyrazino[1,2-a]indole (B3349936) derivatives have explored their binding mechanism with calf thymus DNA, suggesting hydrophobic interactions play a significant role. researchgate.net The planar aromatic systems of this compound suggest a potential for such interactions, but experimental verification is required.

Table 3: Summary of Compound Names

Compound Name
This compound
UDP-N-acetylmuramatel-alanine ligase
Human lanosterol 14α-demethylase
Protein Kinase A
Cyclooxygenase-2
DNA Gyrase
Tryptophanase

Structure-Activity Relationship (SAR) Studies for Target Engagement (Theoretical/In Vitro)

The core structure of this compound, a bis(indolyl)methane (BIM), serves as a versatile scaffold that has been extensively studied for various biological activities. The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the aryl ring attached to the central methane (B114726) carbon.

The substituent on the phenyl ring of the BIM scaffold plays a crucial role in determining the molecule's electronic properties, lipophilicity, and steric profile, all of which can profoundly influence its binding affinity and efficacy towards a biological target.

The 4-nitro group in this compound is a strong electron-withdrawing group. This electronic feature can significantly impact the molecule's interaction with target proteins. The nitro group can participate in hydrogen bonding and electrostatic interactions, which can either be favorable or unfavorable for binding, depending on the specific topology and amino acid composition of the target's binding pocket. nih.gov The presence of the nitro group is known to be a key pharmacophore in a variety of biologically active compounds, often influencing their mechanism of action through redox processes. nih.govresearchgate.net

In a series of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes, the nature of the para-substituent on the phenyl ring was shown to be a key determinant of their biological activity. For instance, compounds with p-trifluoromethyl, p-t-butyl, and phenyl substituents have been demonstrated to decrease the survival of HCT-116 colon cancer cells. nih.gov This suggests that the electronic and steric nature of the para-substituent is critical for activity. While a direct comparison with a 4-nitro substituent is not provided in this specific study, it highlights the tunability of the biological response through modification at this position.

The synthesis of various BIMs has been achieved using a range of aromatic aldehydes, including 4-nitrobenzaldehyde (B150856), to yield the corresponding this compound. rsc.orgacs.org The availability of synthetic routes allows for the generation of diverse analogues for SAR studies. For example, comparing the biological activity of the 4-nitro derivative with analogues bearing electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., cyano, halogen) at the same position would provide a clearer understanding of the electronic requirements for optimal target engagement. acs.org

A hypothetical SAR study could involve the synthesis and biological evaluation of a series of analogues with varying substituents at the para-position of the phenyl ring, as illustrated in the table below.

Table 1: Theoretical SAR of para-Substituted Phenyl-Bis(indolyl)methanes

Compound IDSubstituent (R)Electronic EffectExpected Impact on Activity (Hypothetical)
1 -NO₂Strong Electron-WithdrawingMay enhance activity through specific polar interactions.
2 -CNModerate Electron-WithdrawingActivity may be retained or slightly reduced compared to -NO₂.
3 -ClWeak Electron-WithdrawingPotentially moderate activity.
4 -HNeutralBaseline activity.
5 -CH₃Weak Electron-DonatingActivity may be reduced if electron-withdrawing nature is key.
6 -OCH₃Strong Electron-DonatingPotentially the lowest activity in the series.

The position of a substituent on the phenyl ring can dramatically alter the molecule's three-dimensional shape and the orientation of key interacting groups, thereby affecting its ability to be recognized by a biological target.

For the 4-nitro substituent in this compound, its placement at the para-position directs its electronic and steric influence along the long axis of the phenyl ring. This can be critical for fitting into a specific binding cleft. Studies on other classes of molecules, such as chalcones, have demonstrated that the position of a nitro group significantly impacts biological activities like anti-inflammatory and vasorelaxant effects. mdpi.com For instance, a nitro group at the ortho position of a chalcone (B49325) was found to be optimal for anti-inflammatory activity, while a para-nitro group was favorable for vasorelaxant activity, underscoring the importance of positional isomerism. mdpi.com

A systematic investigation of the positional effects for 3-[1H-indol-3-yl-(nitrophenyl)methyl]-1H-indole would involve the synthesis and comparative biological testing of the ortho- (2-nitro) and meta- (3-nitro) substituted analogues. The ortho-isomer would place the bulky and polar nitro group in close proximity to the bis(indolyl)methane core, which could lead to steric hindrance or facilitate unique intramolecular interactions that might alter the preferred conformation of the molecule and its binding properties. The meta-isomer would present a different vector for the nitro group's electronic and steric influence compared to the para-isomer.

The table below outlines a theoretical comparison of the positional isomers of nitrophenyl-bis(indolyl)methane.

Table 2: Theoretical Positional Isomerism Effects of the Nitro Group

Compound IDPosition of -NO₂Expected Conformational InfluenceHypothetical Impact on Target Recognition
1 Ortho (2-position)Potential for steric clash with the indole rings, may restrict rotation.Could either enhance or diminish binding depending on the target's shape.
2 Meta (3-position)Asymmetric placement, may lead to a different binding orientation.May interact with different residues within the binding site compared to the para-isomer.
3 Para (4-position)Linear extension of the molecule's polar and electronic features.Often a favorable position for substituents to probe deeper into a binding pocket.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Scalability and Selectivity

The synthesis of BIMs, including the title compound, typically involves the electrophilic substitution of indole (B1671886) with an aldehyde, catalyzed by an acid. rsc.org Future research is intensely focused on developing more efficient, scalable, and environmentally benign synthetic protocols. A primary goal is to overcome the limitations of traditional methods, which often require harsh conditions, long reaction times, and hazardous solvents. bohrium.com

Emerging trends are centered on the use of novel catalytic systems. researchgate.net These include heterogeneous catalysts, which offer ease of separation and recyclability, and organocatalysts, which avoid metal contamination in the final product. bohrium.com Green chemistry principles are also being increasingly integrated, with a focus on using water as a solvent, employing solvent-free mechanosynthesis, and utilizing biodegradable catalysts like taurine (B1682933) or gluconic acid. rsc.orgacs.orgresearchgate.net Such methods not only reduce the environmental impact but can also improve yields and selectivity. acs.org

A key challenge is achieving high selectivity, particularly in the synthesis of unsymmetrical BIMs. Future methodologies will likely focus on catalysts and reaction conditions that allow for precise control over the reaction pathways. The scalability of these new methods is another critical aspect, ensuring that promising compounds can be produced in larger quantities for further investigation. rsc.org Research into flow chemistry processes for BIM synthesis is also an emerging area that could offer significant advantages in terms of scalability, safety, and control.

Catalyst SystemSolvent/ConditionKey AdvantagesYield Range (%)Reference
TaurineWater, SonicationEco-friendly, Inexpensive, Broad functional group tolerance59-90 acs.org
Gluconic AcidSolvent-freeBiorenewable catalyst, Good to excellent yields76-95 rsc.org
Decanoic AcidRoom TemperatureMetal-free, Low-cost, High chemo- and mono-selectivityNot specified bohrium.com
Pb(DS)₂ NanorodsSolvent-free, GrindingHigh efficiency, Short reaction times (20 min)78-98 rsc.org
PPy@CH₂Br PolymerNeat, 60 °CRecyclable, High efficiencyup to 96 nih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for gaining deeper insights into the reaction mechanisms of BIM synthesis and for predicting the properties of new derivatives. Density Functional Theory (DFT) calculations are increasingly used to elucidate the intricate steps of the catalytic cycle, including the activation of the carbonyl group and the subsequent electrophilic attack on the indole ring. researchgate.netacs.org

These computational studies can help rationalize experimental observations, such as the effect of different catalysts or substituents on reaction rates and yields. acs.org By modeling transition states and reaction intermediates, researchers can identify the rate-determining steps and design more efficient catalytic systems. lookchem.com

Beyond mechanistic studies, molecular docking and other computational techniques are used to investigate the interactions of BIM derivatives with biological targets. researchgate.netresearchgate.net For 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, these approaches can predict its binding affinity to specific proteins, guiding the design of analogues with enhanced biological activity. This synergy between computational and experimental work accelerates the discovery and optimization of potent compounds. researchgate.net

Expansion of the Chemical Space of this compound Derivatives

Expanding the chemical space around the core scaffold of this compound is a key strategy for discovering new compounds with improved properties. This involves the systematic modification of all three main components of the molecule: the two indole rings and the nitrophenyl moiety.

Diversity-oriented synthesis approaches are being employed to create large libraries of related compounds by varying the substituents on the indole nitrogen (e.g., alkyl, acyl groups) or at different positions on the indole rings (e.g., halogens, methoxy (B1213986) groups). researchgate.net Similarly, a wide array of substituted aromatic, heterocyclic, and aliphatic aldehydes can be used in place of 4-nitrobenzaldehyde (B150856) to generate extensive structural diversity. ssrn.com

The goal of this expansion is to explore the structure-activity relationship (SAR) in a comprehensive manner. By generating and screening these libraries, researchers can identify the specific structural features that are crucial for a desired biological effect, leading to the development of more potent and selective agents. researchgate.net The generation of multimillion-member virtual chemical spaces for screening is also a promising direction. beilstein-journals.org

Modification SiteExample SubstituentsPotential Impact
Indole Rings (Positions 1, 2, 5, 6, etc.)Alkyl, Halogen, Methoxy, Carboxylic AcidModulate lipophilicity, electronic properties, and steric hindrance; introduce new binding interactions. rsc.orgssrn.com
Phenyl Ring (ortho-, meta-, para-positions)Hydroxyl, Amino, Cyano, other HalogensAlter electronic effects (from electron-withdrawing to -donating), solubility, and hydrogen bonding capacity. acs.org
Methylene (B1212753) BridgeReplacement of aryl group with alkyl or heterocyclic groupsExplore different spatial arrangements and introduce novel functionalities. bohrium.com

Role as a Privileged Scaffold in Rational Design of Research Tools

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.netbenthamscience.com The BIM structure, consisting of two indole units, inherits and often enhances this characteristic, making it a valuable starting point for the rational design of research tools and therapeutic candidates. acs.orgbenthamscience.com

The this compound scaffold serves as a versatile template. Its relatively simple and efficient synthesis allows for the rapid generation of analogues. researchgate.net Researchers can use this scaffold to design specific probes to study biological pathways or to develop inhibitors for particular enzymes. The ability of the indole rings to mimic the side chain of tryptophan facilitates interactions with various protein binding sites.

Future efforts will likely focus on leveraging the BIM scaffold to target new and challenging protein classes. By integrating structural biology data (e.g., X-ray crystallography) with the design of new derivatives, researchers can create highly specific molecular probes to interrogate biological systems or act as leads for drug discovery programs. researchgate.net

Integration with Advanced Analytical Techniques for In-Situ Reaction Monitoring in Research

To fully optimize the novel synthetic methodologies described in section 6.1, a detailed understanding of the reaction kinetics and mechanism is essential. The integration of advanced analytical techniques for in-situ (in the reaction mixture) monitoring is an emerging research direction that provides real-time information about the reaction progress.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and real-time Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of intermediates and products as the reaction happens. This data is invaluable for identifying transient intermediates, determining reaction kinetics, and quickly optimizing reaction conditions like temperature, catalyst loading, and reaction time. researchgate.net

For the synthesis of this compound and its derivatives, in-situ monitoring can help to minimize the formation of side products and maximize the yield and purity of the desired compound. nih.gov This approach not only accelerates the development of robust and scalable synthetic processes but also provides deeper mechanistic insights that complement computational studies. researchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, iodine-catalyzed protocols (as in 3-arylthioindole synthesis) offer mild conditions and high regioselectivity . Optimization involves varying catalysts (e.g., Lewis acids like AlCl₃), solvent systems (e.g., DCM or toluene), and temperature (room temp. to 80°C). Evidence from structurally similar indoles (e.g., 3-((4-chlorophenyl)(indol-3-yl)methyl)-1H-indole) shows yields improve with slow addition of electrophiles and inert atmospheres . Characterization of intermediates via TLC or HPLC ensures purity.

Q. How should researchers characterize this compound using spectroscopic techniques, and what key NMR signals are diagnostic?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) typically shows:
  • A singlet at δ ~5.93 ppm for the central CH bridge .
  • Doublets for 4-nitrophenyl protons (δ 7.58–8.20 ppm, J = 8–9 Hz).
  • Indole NH protons appear as broad signals at δ ~8.5–9.5 ppm (solvent-dependent).
    ¹³C NMR confirms the quaternary carbon at δ ~39–42 ppm (CH bridge) and nitro-group-associated carbons at δ ~125–142 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular ion peaks (e.g., [M+H]⁺).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (AST) using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) and IC₅₀ calculations are critical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) ensure reliability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for indole derivatives with nitroaryl groups?

  • Methodological Answer : Contradictions arise from competing electrophilic substitution vs. radical pathways. Use kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radicals) to identify intermediates. Computational modeling (DFT) can compare activation energies for nitro-group participation in resonance stabilization vs. steric hindrance . For example, iodine catalysis may involve iodonium ion intermediates, while Lewis acids like FeCl₃ favor carbocation formation .

Q. What crystallographic strategies confirm the 3D structure and nitro-group orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsional strain. For this compound, expect dihedral angles of ~45–60° between indole and nitrophenyl planes. Refinement with SHELX software (R factor ≤0.05) ensures accuracy. Disorder in nitro groups (common due to rotation) is addressed using split-site occupancy models .

Q. How should researchers address discrepancies in NMR data for similar indole derivatives?

  • Methodological Answer : Discrepancies in NH proton signals (e.g., broadening or absence) may stem from tautomerism or solvent exchange. Use deuterated DMSO-d₆ to enhance NH visibility or low-temperature NMR (−40°C) to slow exchange rates. Compare with analogs: For example, 3-((4-bromophenyl)(indol-3-yl)methyl)-1H-indole shows NH at δ 8.12 ppm in DMSO-d₆ . Cross-validate with IR spectroscopy (N-H stretch ~3400 cm⁻¹) .

Q. What structure-activity relationship (SAR) strategies optimize bioactivity while minimizing toxicity?

  • Methodological Answer : Systematically modify substituents:
  • Replace 4-nitrophenyl with electron-withdrawing groups (e.g., 4-CN) to enhance electrophilicity.
  • Introduce methyl groups on indole to reduce metabolic oxidation.
    Assess cytotoxicity via hemolysis assays (RBC lysis) and hepatic microsomal stability (CYP450 isoforms). For SAR, synthesize derivatives (e.g., 3-(4,5-diphenylimidazol-2-yl)-1H-indole) and correlate logP values (HPLC-measured) with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.